(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic compound that features a unique combination of an isoxazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via a Mannich reaction, where a secondary amine (such as methylamine) reacts with formaldehyde and a ketone (such as acetone) to form the pyrrolidine structure.
-
Coupling of the Rings: : The final step involves coupling the isoxazole and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction where the isoxazole derivative reacts with a pyrrolidine derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium acetate, potassium carbonate.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Alcohols: From reduction of the carbonyl group.
Halogenated Derivatives: From substitution reactions on the isoxazole ring.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the isoxazole and pyrrolidine rings.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. Together, these features allow the compound to influence various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the pyrrolidine ring but shares the isoxazole core.
Pyrrolidin-1-ylmethanone: Contains the pyrrolidine ring but lacks the isoxazole moiety.
(3,5-Dimethylisoxazol-4-yl)methanone: Similar structure but without the methylthio group.
Uniqueness
(3,5-Dimethylisoxazol-4-yl)(3-(methylthio)pyrrolidin-1-yl)methanone is unique due to the combination of the isoxazole and pyrrolidine rings, along with the presence of the methylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-10(8(2)15-12-7)11(14)13-5-4-9(6-13)16-3/h9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVUVFIMCIBEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.